molecular formula C16H30N2O3 B5689928 3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one

3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one

Cat. No.: B5689928
M. Wt: 298.42 g/mol
InChI Key: PHJYSNNYEGXUHP-ZENOOKHLSA-N
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Description

3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one is a complex organic compound with a unique structure that includes a morpholine ring and a pyrrolidine ring

Properties

IUPAC Name

3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-12-8-17(9-13(2)21-12)7-6-14(19)18-10-15(3,4)16(5,20)11-18/h12-13,20H,6-11H2,1-5H3/t12-,13+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJYSNNYEGXUHP-ZENOOKHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)N2CC(C(C2)(C)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCC(=O)N2C[C@](C(C2)(C)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one involves several stepsIndustrial production methods may involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrolidine rings, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures[][2].

Scientific Research Applications

3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyrrolidine rings can interact with active sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other morpholine and pyrrolidine derivatives. For example:

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